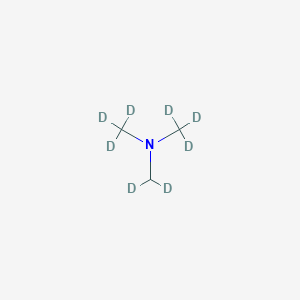
Trimethyl-d8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-d8-amine is a deuterated version of trimethylamine, an organic compound with the formula N(CH₃)₃. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless gas with a strong fishy odor at low concentrations and an ammonia-like odor at higher concentrations. It is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-d8-amine can be synthesized through the reaction of deuterated methanol (CD₃OD) with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows: [ 3 CD₃OD + NH₃ \rightarrow (CD₃)₃N + 3 H₂O ] This reaction produces this compound along with water as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-d8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form dimethylamine and methylamine.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Trimethylamine N-oxide
Reduction: Dimethylamine, Methylamine
Substitution: Quaternary ammonium salts
Scientific Research Applications
Trimethyl-d8-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: It is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
Trimethyl-d8-amine exerts its effects through various mechanisms, depending on the context of its use. In biological systems, it can act as a substrate for enzymes involved in methylation reactions. It can also interact with receptors and transporters, influencing cellular signaling pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and transformation within biological systems.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine (N(CH₃)₃): The non-deuterated version of trimethyl-d8-amine.
Dimethylamine (N(CH₃)₂H): A related amine with two methyl groups.
Methylamine (N(CH₃)H₂): A related amine with one methyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry, enabling detailed studies of chemical and biological processes. Additionally, the deuterium labeling can influence the compound’s reactivity and stability, making it a valuable tool in various scientific investigations.
Properties
Molecular Formula |
C3H9N |
|---|---|
Molecular Weight |
67.16 g/mol |
IUPAC Name |
1,1,1-trideuterio-N-(dideuteriomethyl)-N-(trideuteriomethyl)methanamine |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D2,2D3,3D3 |
InChI Key |
GETQZCLCWQTVFV-MGGKGRBPSA-N |
Isomeric SMILES |
[2H]C([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















